molecular formula C15H10BrNO3S B15212026 4-Bromoquinolin-8-yl benzenesulfonate

4-Bromoquinolin-8-yl benzenesulfonate

Cat. No.: B15212026
M. Wt: 364.2 g/mol
InChI Key: ONKFRKZLMNNSDQ-UHFFFAOYSA-N
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Description

4-Bromoquinolin-8-yl benzenesulfonate (CAS 61430-85-1) is a high-purity chemical intermediate with significant potential in pharmaceutical and biological research. This compound features a molecular formula of C 15 H 10 BrNO 3 S and a molecular weight of 364.21 g/mol . The compound's core research value lies in its role as a versatile synthetic building block. The bromoquinoline moiety acts as a prime substrate for further functionalization via metal-catalyzed cross-coupling reactions, while the benzenesulfonate group serves as an excellent leaving group in nucleophilic substitution reactions, facilitating the synthesis of more complex molecular architectures . Research into structurally related benzenesulfonate and quinazoline derivatives has demonstrated substantial anticancer activity through multitargeted mechanisms, including strong cell cycle arrest at the G2/M phase and induction of both apoptosis and autophagy in cancer cell lines . These compounds have shown particular efficacy against challenging cancer types such as leukemia, colon cancer, glioblastoma, and pancreatic cancer, with some derivatives exhibiting submicromolar activity that exceeds reference drugs like imatinib . Additionally, hybrid compounds incorporating both sulfonate and bromoaryl components have displayed promising antibacterial and leishmanicidal activities in experimental studies, highlighting their potential in infectious disease research . The mechanism of action for these bioactive compounds often involves interaction with multiple cellular targets, including potential inhibition of kinase enzymes and modulation of p53 protein pathways . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and cold-chain transportation are recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10BrNO3S

Molecular Weight

364.2 g/mol

IUPAC Name

(4-bromoquinolin-8-yl) benzenesulfonate

InChI

InChI=1S/C15H10BrNO3S/c16-13-9-10-17-15-12(13)7-4-8-14(15)20-21(18,19)11-5-2-1-3-6-11/h1-10H

InChI Key

ONKFRKZLMNNSDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C(C=CN=C32)Br

Origin of Product

United States

Mechanistic Insights into the Reactivity and Formation of 4 Bromoquinolin 8 Yl Benzenesulfonate

Elucidation of Reaction Mechanisms in Quinoline (B57606) Sulfonylation

The introduction of a sulfonate group onto a quinoline ring, a key step in the formation of compounds like 4-bromoquinolin-8-yl benzenesulfonate (B1194179), can be achieved through various methods, often involving the activation of a hydroxyl group or direct C-H functionalization. While direct sulfonylation of the quinoline core at the C8-position is less common, the sulfonylation of an 8-hydroxyquinoline (B1678124) precursor is a plausible and widely utilized strategy.

This transformation typically proceeds via the reaction of 8-hydroxyquinoline with a benzenesulfonyl chloride in the presence of a base. The mechanism involves the deprotonation of the hydroxyl group by the base to form a more nucleophilic phenoxide ion. This intermediate then attacks the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the displacement of the chloride leaving group and the formation of the sulfonate ester.

Recent advancements in synthetic methodology have also explored the direct C-H sulfonylation of quinoline derivatives, particularly at the C2 position, often utilizing quinoline N-oxides as substrates. acs.orgnih.govacs.orgfigshare.com These reactions can proceed through mechanisms involving transition metal catalysis, such as copper-catalyzed processes. acs.orgacs.org A plausible mechanism for a copper-catalyzed C2-sulfonylation of a quinoline N-oxide involves the electrophilic attack of the copper catalyst at the C2-position, followed by oxidative addition of an arenesulfonyl chloride to form a Cu(III) intermediate. acs.org This intermediate then undergoes reductive elimination to yield the 2-sulfonylated quinoline. acs.org Another proposed mechanism for a copper-catalyzed deoxygenative C2-sulfonylation involves a Minisci-like radical coupling step. nih.govacs.org While these methods are specific to the C2-position, they highlight the ongoing efforts to develop novel strategies for the direct sulfonylation of the quinoline ring.

Investigation of Chemoselectivity in Multi-Functionalized Quinoline Systems

The synthesis of a multi-functionalized quinoline such as 4-bromoquinolin-8-yl benzenesulfonate presents a significant chemoselectivity challenge. The presence of multiple reactive sites on the quinoline ring necessitates careful control of reaction conditions to achieve the desired substitution pattern. The regioselectivity of functionalization is a key consideration in the synthesis of complex quinoline derivatives. acs.orgmdpi.comnih.gov

In the context of 4-bromo-8-hydroxyquinoline as a precursor, the sulfonylation of the hydroxyl group must be achieved without affecting the bromine substituent. The hydroxyl group is generally more nucleophilic than the quinoline ring itself, allowing for selective O-sulfonylation over C-sulfonylation under appropriate basic conditions.

Conversely, if one were to introduce the bromine atom onto an 8-(benzenesulfonyloxy)quinoline scaffold, the directing effects of the existing sulfonate group would come into play. Electrophilic bromination of the quinoline ring is influenced by the electronic properties of the substituents. The sulfonate group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack.

The development of regioselective C-H functionalization methods provides a powerful tool for the synthesis of multi-substituted quinolines. mdpi.comnih.gov Transition metal-catalyzed reactions, for instance, can exhibit high regioselectivity depending on the catalyst, ligands, and directing groups employed. mdpi.com

Role of Substituents (e.g., Bromine, Sulfonate) on Quinoline Ring Reactivity

The reactivity of the quinoline ring in this compound is significantly influenced by the electronic effects of the bromo and benzenesulfonate substituents. Both the bromine atom and the benzenesulfonate group are electron-withdrawing groups.

The bromine atom at the C4-position deactivates the pyridine (B92270) ring towards electrophilic substitution and activates it towards nucleophilic attack. The benzenesulfonate group at the C8-position primarily deactivates the benzene (B151609) ring towards electrophilic substitution. The combined deactivating effect of these two groups makes the quinoline core less susceptible to further electrophilic functionalization.

The presence of these substituents also plays a crucial role in determining the antiproliferative effects of quinoline derivatives against cancer cell lines. nih.gov For instance, studies have shown that the presence and position of bromine atoms on the quinoline ring can significantly impact their biological activity. nih.gov Similarly, the introduction of a nitro group, another strong electron-withdrawing group, has been shown to enhance the anticancer potency of bromoquinolines. nih.gov

Potential for Nucleophilic Aromatic Substitution Reactions on the Brominated Quinoline Core

The presence of a bromine atom on the quinoline ring, particularly at the C4-position, opens up the possibility of nucleophilic aromatic substitution (SNAr) reactions. acs.orgwikipedia.org In an SNAr reaction, a nucleophile displaces a leaving group, in this case, the bromide ion, from the aromatic ring. wikipedia.org

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction, thereby accelerating the substitution. masterorganicchemistry.comlibretexts.org In this compound, the nitrogen atom in the quinoline ring acts as an electron-withdrawing group, and the C4-position is activated towards nucleophilic attack.

Therefore, the bromine atom at the C4-position of this compound is a potential site for substitution by various nucleophiles, such as amines, alkoxides, or thiolates. This reactivity provides a versatile handle for further functionalization of the quinoline core, allowing for the introduction of a wide range of substituents at this position. The general mechanism for an SNAr reaction involves the addition of the nucleophile to the carbon bearing the leaving group, followed by the elimination of the leaving group to restore the aromaticity of the ring. libretexts.org

Advanced Characterization Techniques Applied to 4 Bromoquinolin 8 Yl Benzenesulfonate

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques provide a wealth of information regarding the molecular framework, bonding, and electronic nature of a compound.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 4-Bromoquinolin-8-yl benzenesulfonate (B1194179) is expected to exhibit a series of characteristic absorption bands corresponding to its aromatic systems and the sulfonate ester group.

Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. vscht.cz The carbon-carbon stretching vibrations within the quinoline (B57606) and benzene (B151609) rings typically give rise to several bands in the 1600-1400 cm⁻¹ range. rasayanjournal.co.in

The most prominent and diagnostic peaks for the benzenesulfonate moiety are associated with the S=O and S-O stretching vibrations. The asymmetric and symmetric stretching vibrations of the S=O group are expected to appear as strong bands around 1370-1350 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-O-C stretching vibration is predicted to be in the 1000-960 cm⁻¹ region. Furthermore, the presence of the C-Br bond would likely result in a stretching vibration in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Predicted FT-IR Spectral Data for 4-Bromoquinolin-8-yl Benzenesulfonate

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
C=C Aromatic Ring Stretch 1600-1400 Medium-Strong
S=O Asymmetric Stretch 1370-1350 Strong
S=O Symmetric Stretch 1180-1160 Strong
S-O-C Stretch 1000-960 Strong

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would display distinct signals for the protons on both the quinoline and benzene rings. The aromatic protons are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. compoundchem.comoregonstate.edu The specific chemical shifts and coupling patterns (doublets, triplets, doublets of doublets) would be determined by the substitution pattern and the electronic environment of each proton. For instance, the protons on the quinoline ring are expected to show characteristic coupling constants. researchgate.net The protons on the benzenesulfonate ring would likely appear as a multiplet, with those ortho to the sulfonate group being the most deshielded.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the range of 110-160 ppm. rsc.org The carbon atoms directly bonded to the bromine and the oxygen of the sulfonate group would be significantly influenced. The carbon bearing the bromine (C4) would be shifted, and the carbon attached to the sulfonate ester oxygen (C8) would be deshielded, appearing further downfield. The carbons of the benzenesulfonate ring would also exhibit distinct signals.

Predicted NMR Spectral Data for this compound

Nucleus Predicted Chemical Shift (δ, ppm)
¹H (Aromatic) 7.0 - 9.0

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption in the ultraviolet region due to π → π* transitions within the conjugated quinoline and benzene ring systems. The presence of heteroatoms (nitrogen and bromine) and the sulfonate group can also influence the position and intensity of these absorption bands. It is anticipated that the spectrum would show multiple absorption maxima, characteristic of extended aromatic systems.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural elucidation through fragmentation analysis.

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule would likely be detected as the protonated molecular ion [M+H]⁺. The high-resolution mass measurement of this ion would allow for the confirmation of the elemental composition of the compound.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide valuable structural information. The bond between the quinoline ring and the benzenesulfonate group (C-O-S) is a likely site for fragmentation. Cleavage of this bond could lead to the formation of characteristic fragment ions corresponding to the 4-bromoquinolin-8-yl cation and the benzenesulfonic acid radical, or vice versa, depending on the charge distribution. Further fragmentation of the quinoline and benzene rings would also be expected, providing a detailed fingerprint of the molecule's structure.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique used for determining the molecular weight of compounds. frontiersin.org In the analysis of this compound, MALDI-TOF MS serves as a crucial tool for confirming the compound's identity and purity by providing a precise mass-to-charge (m/z) ratio. gatech.edu

The process involves embedding the analyte molecule within a crystalline matrix of a low-molecular-weight organic compound, such as α-cyano-4-hydroxycinnamic acid (HCCA) or 2,5-dihydroxybenzoic acid (DHB). mdpi.com This mixture is irradiated by a pulsed laser, causing the matrix to absorb energy and desorb, carrying the intact analyte molecule into the gas phase as an ion. These ions are then accelerated by an electric field into a flight tube. mdpi.com The time it takes for an ion to travel the length of the tube to the detector is proportional to its m/z ratio; lighter ions travel faster than heavier ones. mdpi.com This allows for the precise determination of the molecular weight.

For this compound (molecular formula: C₁₅H₁₀BrNO₃S), the expected m/z peaks in the mass spectrum would correspond to the protonated molecule [M+H]⁺, as well as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺, which are common in MALDI-TOF analysis. The high resolution and accuracy of this technique allow for the unambiguous confirmation of the compound's elemental composition. nih.gov The analysis of fragmentation patterns can further provide structural information. nih.gov

Table 1: Expected MALDI-TOF MS Data for this compound (C₁₅H₁₀BrNO₃S, Exact Mass: 378.96)
Ion SpeciesDescriptionExpected m/z
[M+H]⁺Protonated Molecule379.97
[M+Na]⁺Sodium Adduct401.95
[M+K]⁺Potassium Adduct417.92

Single-Crystal X-ray Diffraction Studies

The initial step in a single-crystal X-ray diffraction study involves growing a high-quality single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. rigaku.com The resulting diffraction pattern is collected, and the structure is solved using direct methods and refined by full-matrix least-squares on F². researchgate.net

While the specific crystal structure of this compound is not available in the provided search results, analysis of the closely related compound 4-Bromo-8-methoxyquinoline provides insight into the expected geometry of the quinoline core. nih.gov The non-hydrogen atoms of the quinoline ring system are expected to be essentially co-planar. nih.gov The benzenesulfonate group would be attached to the quinoline core via the oxygen atom at the 8-position. The analysis would precisely define the dihedral angle between the quinoline and benzene ring planes, which is a key conformational feature.

Table 2: Illustrative Crystal Data and Structure Refinement Parameters Based on an Analogous Bromoquinoline Structure nih.gov
ParameterValue
Empirical formulaC₁₅H₁₀BrNO₃S (Hypothetical)
Formula weight379.22 (Hypothetical)
Crystal systemOrthorhombic (Example)
Space groupP bca (Example)
Unit cell dimensionsa = 5.1615 Å, b = 12.1337 Å, c = 14.2436 Å (Example)
Volume892.05 ų (Example)
Z (Molecules per unit cell)4 (Example)
RadiationMo Kα (λ = 0.71073 Å)
Temperature150 K
Refinement methodFull-matrix least-squares on F²

Supramolecular chemistry focuses on the non-covalent interactions that dictate how molecules assemble in the solid state. mdpi.com The crystal packing of this compound is governed by a variety of weak intermolecular interactions, including hydrogen bonds, π-π stacking, and halogen bonds. nih.govnwhitegroup.com

Analysis of related structures suggests that the molecular arrangement will be heavily influenced by these interactions. For instance, in the crystal structure of 4-Bromo-8-methoxyquinoline, molecules are linked by weak intermolecular C—H···π(arene) interactions to form one-dimensional chains. nih.gov In other related benzenesulfonamide (B165840) structures, intermolecular N—H⋯O hydrogen bonds are the dominant feature, linking molecules into infinite chains. nih.gov For this compound, one would expect a complex interplay of interactions:

C—H···O Hydrogen Bonds: Interactions between hydrogen atoms on the aromatic rings and the sulfonyl oxygen atoms are likely to be a significant feature.

π-π Stacking: The planar quinoline and benzene rings may engage in offset π-π stacking interactions with neighboring molecules.

Halogen Bonding: The bromine atom on the quinoline ring can act as a halogen bond donor, interacting with Lewis basic sites like the sulfonyl oxygen atoms of adjacent molecules.

C—H···π Interactions: Hydrogen atoms from one molecule can interact with the electron-rich π systems of the aromatic rings of a neighboring molecule. nih.gov

These interactions collectively determine the crystal's density, stability, and physical properties.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron density of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. The surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum in red, contacts of van der Waals separation in white, and longer contacts in blue. nih.gov

Two-dimensional fingerprint plots are generated from the Hirshfeld surface, summarizing the distribution of intermolecular contacts by plotting the distance from the surface to the nearest nucleus inside (di) versus the distance to the nearest nucleus outside (de). nih.gov This allows for the quantitative breakdown of the types of interactions present. For a molecule like 4-bromo-N-(propylcarbamoyl)benzenesulfonamide, Hirshfeld analysis revealed that O···H/H···O contacts (representing hydrogen bonds) and Br···H/H···Br contacts were prominent, contributing 25.8% and 12.2% to the total surface, respectively. nih.gov A similar analysis for this compound would quantify the relative contributions of H···H, C···H/H···C, O···H/H···O, and Br···H/H···Br contacts, providing a detailed picture of the crystal's supramolecular architecture. nih.govnih.gov

Table 3: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface Based on an Analogous Bromo-Sulfonyl Compound nih.govnih.gov
Interaction TypeDescriptionTypical Contribution (%)
H···HRepresents the outer surface of the molecule~50-60%
O···H/H···OIndicates hydrogen bonding~15-25%
C···H/H···CAssociated with C-H···π interactions~10-25%
Br···H/H···BrVan der Waals and potential halogen bonding contacts~10-15%
C···CEvidence of π-π stacking~2-5%

Chromatographic Methods for Purity Assessment and Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for assessing the purity of pharmaceutical compounds and for quantitative analysis. wu.ac.th Developing a robust HPLC method is essential for quality control during the synthesis and formulation of this compound.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for a molecule with the polarity of this compound. The method development process involves optimizing several parameters to achieve good resolution, sharp peak shapes, and a reasonable run time. researchgate.netnih.gov

Stationary Phase: A C8 or C18 column is commonly used, providing a nonpolar stationary phase for the separation of moderately polar to nonpolar compounds. wu.ac.th

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed. The gradient would start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage to elute the compound.

Detection: A UV-Vis or Photo-Diode Array (PDA) detector would be used for detection. wu.ac.th The detection wavelength would be set at one of the absorbance maxima of the compound, likely in the range of 250-300 nm, to ensure high sensitivity.

Validation: Once developed, the method must be validated according to established guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. nih.gov This confirms that the method is reliable for its intended purpose of purity assessment and quantification. researchgate.net

Table 4: Proposed HPLC Method Parameters for Analysis of this compound wu.ac.thnih.gov
ParameterCondition
ColumnYMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase AWater + 0.1% Formic Acid
Mobile Phase BAcetonitrile + 0.1% Formic Acid
Gradient5% B to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature25 °C
Injection Volume5 µL
Detection Wavelength265 nm (PDA)
Run Time30 min

Liquid Chromatography-Mass Spectrometry (LC-MS) Integration

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. For compounds structurally related to this compound, such as other sulfonate esters, LC-MS is a critical tool for identification and quantification, particularly in the context of detecting potential genotoxic impurities in pharmaceutical substances. nih.govresearchgate.net

Typically, a reversed-phase LC method would be coupled with a mass spectrometer, often a tandem mass spectrometer (MS/MS), for enhanced selectivity and sensitivity. nih.govmdpi.com The choice of ionization source is crucial, with studies on similar sulfonate esters comparing electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). nih.gov For some aromatic sulfonate esters, APCI in negative ion mode has been shown to provide stable precursor ions and characteristic product ions, allowing for sensitive detection using selected reaction monitoring (SRM). nih.gov

Despite the well-established utility of LC-MS for sulfonate esters, no specific LC-MS methods or associated data (e.g., retention times, mass-to-charge ratios of parent and fragment ions) for this compound have been published.

Ion Chromatography for Benzenesulfonate Detection

Ion chromatography (IC) is a specialized chromatographic technique for the separation of ionic species. It is particularly well-suited for the detection of anions like benzenesulfonate. While IC is a standard method for analyzing various sulfonated compounds, its specific application for the quantitative detection of the benzenesulfonate moiety as part of the larger this compound molecule is not documented.

Research on related compounds, such as sulfonated derivatives of Quinoline Yellow, has utilized other specialized liquid chromatography techniques like affinity-ligand pH-zone-refining counter-current chromatography for separation, which is then coupled to a detector. nih.govnih.gov This indicates that while chromatographic separation of complex sulfonated quinoline-based molecules is feasible, specific IC methods for this compound have not been described in the available literature.

Computational Chemistry and Theoretical Studies of 4 Bromoquinolin 8 Yl Benzenesulfonate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. arxiv.orgnih.gov In the context of 4-Bromoquinolin-8-yl benzenesulfonate (B1194179), DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. nih.gov This optimization is crucial as the molecular geometry dictates many of the compound's chemical and physical properties.

The process involves finding the minimum energy conformation on the potential energy surface of the molecule. nih.gov By utilizing functionals like B3LYP and basis sets such as 6-311G(d,p), researchers can accurately predict bond lengths, bond angles, and dihedral angles of the optimized structure. nih.gov The resulting optimized geometry represents the most probable structure of the molecule in its ground state and serves as the foundation for subsequent electronic structure and reactivity analyses. arxiv.org

Electronic Structure and Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior and reactivity of a molecule. nih.gov The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energies of these orbitals, EHOMO and ELUMO, and the energy gap between them (ΔE = ELUMO - EHOMO) are key indicators of a molecule's kinetic stability and chemical reactivity. nih.govwuxibiology.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.gov These energy values are calculated using the optimized molecular geometry derived from DFT. scispace.com

Table 1: Frontier Molecular Orbital Energies of 4-Bromoquinolin-8-yl Benzenesulfonate

Parameter Energy (eV)
EHOMO -6.8
ELUMO -1.2

Note: The values presented in this table are hypothetical and for illustrative purposes, representing typical data obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is a three-dimensional plot of the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent varying electrostatic potential values. Regions of negative potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, shown in blue, are electron-poor and are prone to nucleophilic attack. Green areas indicate regions of neutral potential. researchgate.net For this compound, the MEP would reveal the electrophilic and nucleophilic centers, providing insights into its intermolecular interactions.

Derivation of Global and Local Reactivity Descriptors

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. nih.govdergipark.org.tr

Chemical hardness (η) and softness (σ) are concepts that describe the resistance of a molecule to changes in its electron distribution. nih.gov Hardness is a measure of the molecule's resistance to deformation or polarization of its electron cloud. nih.gov It can be calculated as half of the HOMO-LUMO energy gap:

η = (ELUMO - EHOMO) / 2

Softness is the reciprocal of hardness (σ = 1/η) and indicates the molecule's ability to undergo electronic changes. A higher softness value implies greater reactivity. nih.gov

Electronegativity (χ) is a measure of an atom's or molecule's ability to attract electrons. It can be calculated from the HOMO and LUMO energies as:

χ = - (EHOMO + ELUMO) / 2

The chemical potential (μ) is the negative of the electronegativity (μ = -χ) and represents the escaping tendency of electrons from a system. researchgate.net It is a crucial parameter in understanding charge transfer in chemical reactions.

Table 2: Global Reactivity Descriptors for this compound

Descriptor Value (eV)
Hardness (η) 2.8
Softness (σ) 0.36
Electronegativity (χ) 4.0

Note: The values presented in this table are hypothetical and for illustrative purposes, representing typical data obtained from DFT calculations.

Ionization Potential (I) and Electron Affinity (A)

The ionization potential (I) and electron affinity (A) are fundamental electronic properties that quantify the energy required to remove an electron from a molecule and the energy released when a molecule gains an electron, respectively. These parameters are crucial for understanding the molecule's reactivity, charge transfer capabilities, and behavior in redox processes.

Ionization Potential (I): This value represents the energy difference between the cationic species ([M]⁺) and the neutral molecule (M). A lower ionization potential indicates that the molecule can be more easily oxidized. For this compound, the presence of electron-rich aromatic rings suggests that it can act as an electron donor under certain conditions.

Electron Affinity (A): This is the energy difference between the neutral molecule (M) and its anionic form ([M]⁻). A higher electron affinity points to a greater ability of the molecule to accept an electron and be reduced. The electron-withdrawing nature of the bromo and sulfonate groups in this compound likely contributes to its ability to stabilize an additional electron.

PropertyDescriptionSignificance in Reactivity
Ionization Potential (I) The minimum energy required to remove an electron from a neutral molecule in its gaseous state.A lower value indicates a higher propensity for oxidation.
Electron Affinity (A) The energy change when an electron is added to a neutral atom or molecule to form a negative ion.A higher value suggests a greater capacity for reduction.

Dipole Moment (μ) Analysis

The dipole moment is a measure of the net molecular polarity, which arises from the non-uniform distribution of electron density across the molecule. It is a vector quantity, with both magnitude and direction, and is crucial for understanding a molecule's solubility, its interaction with polar solvents, and its participation in electrostatic intermolecular interactions.

Electrophilicity Index (ω)

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is a valuable parameter for predicting the molecule's behavior in reactions involving charge transfer. The electrophilicity index is calculated from the ionization potential (I) and electron affinity (A).

A higher electrophilicity index indicates a stronger electrophilic character. In the case of this compound, the presence of the electron-withdrawing sulfonate group and the bromine atom is expected to result in a notable electrophilicity, making it susceptible to nucleophilic attack at specific sites.

Computational ParameterConceptual Significance
Dipole Moment (μ) Measures the overall polarity of the molecule, influencing solubility and intermolecular forces.
Electrophilicity Index (ω) Quantifies the global electrophilic nature of the molecule, indicating its propensity to accept electrons.

Simulation of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure and properties of molecular crystals are governed by a complex interplay of intermolecular interactions. Computational simulations are invaluable for identifying and quantifying these interactions, providing a molecular-level understanding of the crystal packing.

Computational Assessment of C-H...O and C-H...N Interactions

Weak hydrogen bonds, such as C-H...O and C-H...N interactions, play a significant role in the stabilization of crystal structures of organic molecules. In this compound, the aromatic C-H groups of both the quinoline (B57606) and benzene (B151609) rings can act as hydrogen bond donors. The oxygen atoms of the sulfonate group and the nitrogen atom of the quinoline ring are potential hydrogen bond acceptors.

π-π Stacking Interactions in Crystalline Structures

π-π stacking interactions are non-covalent interactions that occur between aromatic rings. These interactions are crucial in the crystal engineering of many organic compounds, influencing their packing and electronic properties. In this compound, both the quinoline and benzenesulfonate rings are capable of engaging in π-π stacking.

The geometry of these interactions can vary, including face-to-face, parallel-displaced, and T-shaped arrangements. Computational analysis can predict the most favorable stacking configurations and quantify the interaction energies. The presence of substituents on the aromatic rings, such as the bromo group, can significantly influence the nature and strength of these π-π stacking interactions.

Interaction TypeDescriptionPotential Role in this compound
C-H...O Interactions Weak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom.Stabilization of the crystal lattice through interactions with the sulfonate group.
C-H...N Interactions Weak hydrogen bonds between a carbon-bound hydrogen and a nitrogen atom.Contribution to the crystal packing via interactions with the quinoline nitrogen.
π-π Stacking Non-covalent interactions between aromatic rings.Significant force in directing the molecular assembly in the solid state.

Synthetic Applications and Transformative Reactions of 4 Bromoquinolin 8 Yl Benzenesulfonate

Utilization as a Key Heterocyclic Building Block in Complex Molecule Synthesis

The strategic placement of two different reactive functional groups makes 4-bromoquinolin-8-yl benzenesulfonate (B1194179) an ideal starting material for the synthesis of polysubstituted quinoline (B57606) derivatives. The differential reactivity of the C-Br bond and the C-O-S linkage allows for a stepwise functionalization approach.

For instance, the bromine atom at the 4-position can be selectively targeted with palladium-catalyzed cross-coupling reactions while the sulfonate ester at the 8-position remains intact. Subsequently, the sulfonate group can be replaced by various nucleophiles. This orthogonal reactivity is a cornerstone of its utility, enabling the construction of complex molecular architectures that would be challenging to access through other synthetic routes. This approach facilitates the creation of libraries of compounds for applications in medicinal chemistry and materials science, where systematic variation of substituents is key to optimizing function.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at the Bromine Position

The carbon-bromine bond at the C4-position of the quinoline ring is a prime site for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon bonds. nih.govyoutube.com

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is widely used due to its mild conditions and the commercial availability and stability of many boronic acids. organic-chemistry.org For 4-bromoquinolin-8-yl benzenesulfonate, a Suzuki coupling would introduce a new aryl or alkyl substituent at the 4-position. Typical catalysts for this transformation include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a phosphine (B1218219) ligand. organic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgmdpi.com Applying this reaction to this compound allows for the introduction of an alkynyl moiety at the 4-position, yielding a 4-alkynylquinoline derivative. researchgate.net These products are valuable intermediates for further transformations or as core structures in functional materials. researchgate.net

The table below summarizes typical conditions for these cross-coupling reactions.

ReactionCoupling PartnerTypical Catalyst SystemBaseSolventProduct Type
Suzuki Coupling Aryl/Alkyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄ or Pd(OAc)₂/LigandNa₂CO₃, K₂CO₃, KFToluene, Dioxane, THF/H₂O4-Aryl/Alkyl-quinolin-8-yl benzenesulfonate
Sonogashira Coupling Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂ / CuIEt₃N, DiisopropylamineToluene, DMF, THF4-Alkynyl-quinolin-8-yl benzenesulfonate

Derivatization of the Sulfonate Ester Moiety

The benzenesulfonate group at the 8-position is an excellent leaving group, comparable in reactivity to halides in nucleophilic substitution reactions. periodicchemistry.comlibretexts.org This enables the introduction of a wide range of nucleophiles at this position, significantly increasing the molecular diversity achievable from the parent compound.

Common transformations include:

Hydrolysis: Reaction with a strong base, such as sodium hydroxide (B78521), can cleave the ester to yield 8-hydroxyquinoline (B1678124) derivatives.

Amination: Displacement by ammonia, primary, or secondary amines provides access to 8-aminoquinoline (B160924) derivatives.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides can be used to synthesize 8-alkoxy or 8-aryloxy quinoline ethers.

Thiolation: Nucleophilic attack by thiolates can introduce sulfur-containing functionalities.

These nucleophilic aromatic substitution (SₙAr) reactions allow for the late-stage introduction of functional groups that can modulate the biological activity, solubility, or photophysical properties of the quinoline derivative. The sulfonate ester is typically synthesized by reacting the corresponding 8-hydroxyquinoline with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base. csbsju.edu

Functionalization of the Quinoline Nitrogen Atom

The lone pair of electrons on the quinoline nitrogen atom makes it a nucleophilic and basic center, allowing for two primary types of functionalization: N-oxidation and quaternization.

N-Oxidation: Treatment of the quinoline with an oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), converts it into the corresponding quinoline N-oxide. This transformation has profound effects on the reactivity of the quinoline ring. ccspublishing.org.cn The N-oxide group is strongly electron-withdrawing, which deactivates the ring toward electrophilic substitution but activates it for nucleophilic attack, particularly at the C2 and C8 positions. rsc.orgnih.govbeilstein-journals.org This allows for a range of C-H functionalization reactions that are not feasible on the parent quinoline. nih.govrsc.org

Quaternization: The nitrogen atom can also react with alkyl halides (e.g., methyl iodide, tetradecyl bromide) to form a quaternary quinolinium salt. nih.gov This process introduces a permanent positive charge on the nitrogen atom, significantly altering the electronic properties of the molecule. Quaternization increases the electron deficiency of the heterocyclic ring, making it more susceptible to nucleophilic attack. The resulting quinolinium salts themselves can have distinct biological activities or serve as precursors for other derivatives, such as quinolones, via oxidation.

Conclusion and Future Directions in Research on 4 Bromoquinolin 8 Yl Benzenesulfonate

Synthesis and Characterization Advancements

Currently, dedicated studies on the synthesis and characterization of 4-Bromoquinolin-8-yl benzenesulfonate (B1194179) are not extensively reported in peer-reviewed literature. However, its synthesis can be logically inferred from established chemical principles. The probable synthetic route involves a two-step process starting from 8-hydroxyquinoline (B1678124). The first step would be the bromination of the quinoline (B57606) ring to introduce a bromine atom at the C4 position, yielding 4-bromo-8-hydroxyquinoline. The second step would be the esterification of the hydroxyl group at the C8 position with benzenesulfonyl chloride, likely in the presence of a base such as pyridine (B92270) or triethylamine. benthamdirect.com

Advancements in the broader field of quinoline chemistry can significantly refine this proposed synthesis. For instance, developments in regioselective halogenation could provide more efficient and higher-yielding methods for the synthesis of the 4-bromo-8-hydroxyquinoline intermediate. acgpubs.orggoogle.com

Table 1: Proposed Synthesis of 4-Bromoquinolin-8-yl benzenesulfonate

StepReactantsReagentsProduct
18-HydroxyquinolineBrominating Agent (e.g., NBS, Br₂)4-Bromo-8-hydroxyquinoline
24-Bromo-8-hydroxyquinolineBenzenesulfonyl chloride, Base (e.g., Pyridine)This compound

Characterization of the final compound would rely on a suite of modern analytical techniques. High-resolution mass spectrometry (HR-MS) would confirm the molecular formula (C₁₅H₁₀BrNO₃S). cato-chem.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be crucial for elucidating the precise structure and confirming the positions of the bromo and benzenesulfonate substituents. Infrared (IR) spectroscopy would identify key functional groups, such as the sulfonate ester linkage.

Identified Gaps and Future Research Questions

The primary gap in the current understanding of this compound is the lack of empirical data. Its physical, chemical, and biological properties remain largely uninvestigated. This presents a clear roadmap for future research, centered around the following key questions:

Reactivity and Stability: How does the interplay between the electron-withdrawing bromo group at C4 and the benzenesulfonate group at C8 influence the reactivity of the quinoline ring? What are the compound's stability characteristics under various conditions (e.g., pH, temperature, light)?

Biological Activity: Does this compound exhibit any significant biological activity? Given that various quinoline sulfonates have shown potential as anti-inflammatory and antiproliferative agents, screening this compound against a panel of biological targets is a logical next step. benthamdirect.comnih.gov

Material Science Applications: Could the specific substitution pattern of this molecule lead to interesting photophysical or electronic properties, making it a candidate for applications in materials science?

Structural Analysis: What is the precise three-dimensional structure of the molecule? Obtaining a crystal structure through X-ray crystallography would provide invaluable information about its conformation and intermolecular interactions.

Emerging Methodologies in Quinoline Sulfonate Synthesis

Future synthetic efforts towards this compound and its analogs will likely benefit from emerging methodologies in organic synthesis that prioritize efficiency, sustainability, and novelty.

One promising area is the use of flow chemistry . Continuous flow reactors can offer improved control over reaction parameters, leading to higher yields, better purity, and enhanced safety, particularly for reactions that are highly exothermic or involve hazardous reagents.

Another key trend is the development of greener synthetic routes . This could involve the use of more environmentally benign solvents, catalyst systems that can be recycled, and microwave-assisted synthesis to reduce reaction times and energy consumption.

Furthermore, the development of novel sulfonylation reagents beyond traditional sulfonyl chlorides could offer new pathways for the synthesis of quinoline sulfonates with improved functional group tolerance and milder reaction conditions. The direct C-H functionalization of the quinoline core to introduce the sulfonate group, while challenging, represents a cutting-edge approach that could dramatically streamline the synthesis of such compounds.

Prospects for Advanced Computational Modeling in Structure-Reactivity Relationships

In the absence of extensive experimental data, advanced computational modeling offers a powerful tool for predicting the properties and reactivity of this compound.

Density Functional Theory (DFT) calculations can be employed to:

Optimize the molecule's geometry and predict its electronic structure.

Calculate key spectroscopic data (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in experimental characterization.

Determine molecular orbital energies (HOMO-LUMO) to understand its kinetic stability and chemical reactivity.

Molecular docking simulations could be used to predict the binding affinity of this compound to various biological targets, such as enzymes or receptors. This in silico screening can help prioritize experimental testing and guide the design of new derivatives with enhanced biological activity. nih.govnih.gov

By combining these computational approaches, researchers can build a robust theoretical understanding of the structure-reactivity relationships of this molecule. This knowledge will be instrumental in guiding future synthetic modifications and experimental investigations, ultimately unlocking the full potential of this compound and related quinoline sulfonates.

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